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Abstract

Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside also known as
a-rhamnoisorobin, has garnered significant attention within the scientific community for its
diverse pharmacological activities. This technical guide provides an in-depth overview of the
discovery, history, and physicochemical properties of this compound. It details the experimental
protocols for its extraction, isolation, and characterization from various botanical sources.
Furthermore, this document elucidates the key signaling pathways through which Kaempferol-
7-O-alpha-L-rhamnoside exerts its biological effects, including its vasodilatory, anti-cancer,
and metabolic regulatory functions. Quantitative data on its biological activities are
systematically presented in tabular format to facilitate comparative analysis. This guide is
intended to serve as a comprehensive resource for researchers and professionals engaged in
natural product chemistry, pharmacology, and drug development.

Introduction and Physicochemical Properties

Kaempferol-7-O-alpha-L-rhamnoside is a flavonoid in which the hydrogen at the 7-position of
the kaempferol aglycone is replaced by an alpha-L-rhamnopyranosyl moiety. Its chemical
structure consists of a C15 skeleton with two phenyl rings (A and B) and a heterocyclic ring (C).
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Property Value Source

Molecular Formula C21H20010 --INVALID-LINK--
Molecular Weight 432.4 g/mol --INVALID-LINK--
CAS Number 20196-89-8 --INVALID-LINK--

3,5-dihydroxy-2-(4-
hydroxyphenyl)-7-

IUPAC Name [(2S,3R,4R,5R,6S)-3,4,5- --INVALID-LINK--
trihydroxy-6-methyloxan-2-

ylJoxychromen-4-one

a-rhamnoisorobin, Kaempferol
Synonyms ] --INVALID-LINK--
7-O-rhamnoside

Discovery and History

The initial isolation of Kaempferol-7-O-alpha-L-rhamnoside, referred to as kaempferol-7-
rhamnoside, can be traced back to early phytochemical investigations of various plant species.
One of the early reports of its isolation was from the flowers of Iberis amara by Kowalewski and
Wierzbicka in 1971. Since then, it has been identified in a variety of other plants, including
Bryophyllum pinnatum, Chimonanthus nitens, Lindera neesiana, and Prunus spinosa.[1][2][3]
The presence of this compound in plants with a history of use in traditional medicine has
prompted further research into its pharmacological properties.

Experimental Protocols

The isolation and purification of Kaempferol-7-O-alpha-L-rhamnoside from plant material

typically involves a multi-step process.

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction and fractionation of
kaempferol glycosides from plant material.
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Caption: General workflow for plant extraction and fractionation.

Detailed Isolation Protocol from Bryophyllum pinnatum

This protocol is based on the methodology described for the isolation of a-rhamnoisorobin from
the whole plant of Bryophyllum pinnatum.[1]

o Extraction: The dried and ground whole plant material (1.5 kg) is extracted with methanol (10
L) at room temperature. The solvent is then evaporated under reduced pressure to yield a
crude extract.[1]
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 Partitioning: The crude methanol extract is successively partitioned with n-hexane and ethyl
acetate. The ethyl acetate fraction, which is enriched in flavonoids, is collected for further
purification.

e Column Chromatography:

o Silica Gel Column Chromatography: The ethyl acetate extract is subjected to silica gel
column chromatography. The column is eluted with a gradient system of hexane-EtOAc-
MeOH.

o Reversed-Phase (RP-18) Column Chromatography: Fractions containing the target
compound are further purified using a vacuum RP-18 column with a water-methanol
gradient.

o Sephadex LH-20 Column Chromatography: Final purification can be achieved using a
Sephadex LH-20 column with methanol as the eluent.

o Preparative TLC: For final purification of some fractions, preparative reversed-phase thin-
layer chromatography may be employed.

Structural Elucidation

The structure of Kaempferol-7-O-alpha-L-rhamnoside is confirmed using a combination of
spectroscopic techniques:

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to
determine the molecular weight and fragmentation pattern.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and 3C) and 2D (COSY, HSQC,
HMBC) NMR spectroscopy are employed to elucidate the complete structure, including the
position of the rhamnose moiety and its stereochemistry.

Spectroscopic Data

The following table summarizes the characteristic *H and 3C NMR spectral data for
Kaempferol-7-O-alpha-L-rhamnoside.
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Position 3C NMR (9, ppm) 'H NMR (8, ppm, J in Hz)

Kaempferol Aglycone

2 159.9 -
3 136.6 -
4 179.9 -
5 162.9 -
6 100.6 6.47 (d, J=2.1)
7 163.6 -
8 95.7 6.74 (d, J=2.1)
9 158.1 -
10 107.5 -
1 122.7 -
2,6 132.4 7.80 (d, J=8.4)
3,5 116.1 6.94 (d, J=8.4)
4 161.7 -

a-L-Rhamnose

1" 99.9 5.56 (d, J=1.2)
o 71.7 -
3" 72.1 -
4" 73.6 -
5" 71.3 -
6" 18.1 0.93 (d, J=5.4)

Note: Chemical shifts can vary slightly depending on the solvent used.
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Biological Activities and Signaling Pathways

Kaempferol-7-O-alpha-L-rhamnoside exhibits a range of biological activities, which are
mediated through various signaling pathways.

Vasodilatory Effect via NO-cGMP-PKG Pathway

Kaempferol-7-O-alpha-L-rhamnoside induces endothelium-dependent vasorelaxation. This
effect is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to an
increase in nitric oxide (NO) production. NO then stimulates soluble guanylate cyclase (sGC) in
vascular smooth muscle cells, resulting in increased levels of cyclic guanosine monophosphate
(cGMP). Elevated cGMP activates protein kinase G (PKG), which ultimately leads to
vasorelaxation.

activates
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Caption: NO-cGMP-PKG signaling pathway for vasodilation.

Immunomodulatory Effect via PD-1/PD-L1 Inhibition

Kaempferol-7-O-alpha-L-rhamnoside has been identified as an inhibitor of the programmed
cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. By blocking this interaction, the
compound can potentially restore the anti-tumor activity of T-cells, making it a candidate for
cancer immunotherapy. This inhibition leads to the activation of the T-cell receptor (TCR)
signaling pathway and subsequent activation of the nuclear factor of activated T-cells (NFAT).
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Caption: Inhibition of PD-1/PD-L1 interaction by K7R.

Metabolic Regulation

Kaempferol-7-O-alpha-L-rhamnoside also plays a role in metabolic regulation through its
activity as a farnesoid X receptor (FXR) agonist and an activator of AMP-activated protein
kinase (AMPK).

» FXR Agonism: As an FXR agonist, it can regulate the expression of genes involved in bile
acid homeostasis, such as inhibiting Cyp7al. This activity suggests a potential therapeutic
role in drug-induced liver injury.

o AMPK Activation: The compound has been shown to upregulate the mRNA expression of
AMPKal, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to a
variety of beneficial metabolic effects, including improved glucose uptake and fatty acid

oxidation.
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Caption: Metabolic regulatory pathways of K7R.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the biological activities of
Kaempferol-7-O-alpha-L-rhamnoside.

ble 6.1: Antimicrobial and Antioxid -

Test
Activity . Result Source
Organism/Assay

Various bacteria and

Antimicrobial ) MIC = 1-2 pg/mi
fungi
o DPPH radical
Antioxidant ) IC50 =0.71 pg/ml
scavenging

Table 6.2: Enzyme Inhibition and Receptor Modulation
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Activity

Target

Result (IC50 /
EC50)

Source

a-Glucosidase

Inhibition

Yeast a-glucosidase

Potent inhibitor --INVALID-LINK--

PD-1/PD-L1 Inhibition

PD-1/PD-L1

interaction

EC50 = 15.37 uM

(cellular assay)

Depigmenting Activity

B16 melanoma cells

Inhibitory activity
observed

Nitric Oxide

Production Inhibition

LPS-stimulated
RAW?264.7 cells

Inhibitory activity
observed

Table 6.3: Isolation Yields f E ical S

Plant Source

Part Used

Yield Source

Bryophyllum pinnatum

Whole plant

5.0 mg from 34.03 g
of EtOAc extract

Lindera neesiana

Leaves and twigs

358 mg from 2.3 kg of
dried material

Prunus spinosa

Leaves

2.1% wiw of
dipentoside fraction

from dried material

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside is a multifaceted natural compound with a growing

body of evidence supporting its therapeutic potential. Its well-characterized vasodilatory,

immunomodulatory, and metabolic regulatory activities, mediated through distinct signaling

pathways, make it a compelling candidate for further investigation in drug discovery and

development. The detailed experimental protocols and quantitative data compiled in this guide

provide a solid foundation for researchers to build upon in their exploration of this promising

flavonol glycoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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